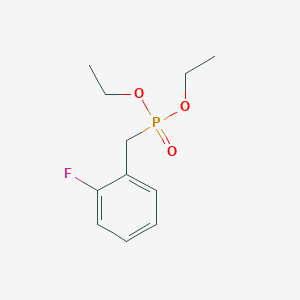

2-Fluorobenzylphosphonate de diéthyle

Vue d'ensemble

Description

Diethyl 2-Fluorobenzylphosphonate is an organic compound with the chemical formula C11H16FO3P. It is a phosphonate ester that contains a fluorobenzyl group, making it a valuable intermediate in organic synthesis and various chemical reactions .

Applications De Recherche Scientifique

Diethyl 2-Fluorobenzylphosphonate has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Diethyl 2-Fluorobenzylphosphonate is a phosphonate compound. Phosphonates are known to mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes . .

Mode of Action

Phosphonates, in general, are known to inhibit metabolic enzymes by mimicking the structure of natural substrates, thus interfering with the enzyme’s ability to catalyze its intended reaction .

Biochemical Pathways

Phosphonates are known to interfere with various metabolic pathways due to their ability to inhibit key enzymes .

Pharmacokinetics

It’s important to note that these properties significantly impact the bioavailability of a compound .

Result of Action

Phosphonates, in general, can disrupt normal cellular function by inhibiting key metabolic enzymes .

Analyse Biochimique

Cellular Effects

Given its potential to mimic phosphates and carboxylates, it could influence cell function by interacting with various cellular pathways, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method for synthesizing Diethyl 2-Fluorobenzylphosphonate involves the reaction between benzylphosphonic acid and chlorofluoroacetic acid diethyl ester . This reaction typically requires a palladium(0)-catalyzed cross-coupling reaction between benzyl halides and H-phosphonate diesters, using Pd(OAc)2 as a palladium source and Xantphos as a supporting ligand .

Industrial Production Methods

Industrial production methods for Diethyl 2-Fluorobenzylphosphonate are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to maximize yield and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions

Diethyl 2-Fluorobenzylphosphonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding phosphonic acids.

Reduction: Reduction reactions can convert it into phosphine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted benzylphosphonates .

Comparaison Avec Des Composés Similaires

Similar Compounds

Diethyl Benzylphosphonate: Similar structure but lacks the fluorine atom.

Diethyl 4-Fluorobenzylphosphonate: Similar structure with the fluorine atom in a different position.

Uniqueness

Diethyl 2-Fluorobenzylphosphonate is unique due to the presence of the fluorine atom at the 2-position of the benzyl group. This structural feature imparts distinct chemical properties, such as increased reactivity and binding affinity, making it a valuable compound in various applications .

Activité Biologique

Diethyl 2-fluorobenzylphosphonate is a member of the phosphonate family, which has garnered significant attention due to its biological activity and potential applications in medicinal chemistry. This article provides an in-depth analysis of the biological activity of this compound, including its mechanisms of action, interactions with enzymes, and relevant case studies.

Overview of Phosphonates

Phosphonates are analogs of phosphates, characterized by their ability to mimic phosphate groups in biochemical processes. They are non-hydrolyzable and serve as effective inhibitors of various enzymes involved in critical biological pathways. The introduction of fluorine into the benzyl group enhances their biological properties, making compounds like diethyl 2-fluorobenzylphosphonate particularly interesting for research and therapeutic applications .

Inhibition of Enzymes:

Diethyl 2-fluorobenzylphosphonate acts primarily as an inhibitor for several enzymes, including:

- Cholinesterases: These enzymes are crucial for the hydrolysis of neurotransmitters such as acetylcholine. Inhibition can lead to prolonged neurotransmitter action, which is relevant in both therapeutic and toxicological contexts .

- Protein Tyrosine Phosphatases (PTPs): PTPs play a vital role in cellular signaling and regulation. Inhibitors like diethyl 2-fluorobenzylphosphonate can modulate pathways involved in diseases such as cancer and diabetes .

Bioisosterism:

The fluorinated structure allows diethyl 2-fluorobenzylphosphonate to mimic phosphate groups effectively, enhancing its binding affinity to target enzymes. This bioisosteric relationship is critical for its function as an enzyme inhibitor .

Kinetic Studies

Recent studies have focused on the kinetics of hydrolysis and reactivity of various phosphonates, including diethyl 2-fluorobenzylphosphonate. The hydrolysis reaction typically follows pseudo-first-order kinetics, with electron-withdrawing substituents increasing the reaction rate. For instance:

- Rate Constants: The rate constants for hydrolysis were found to vary significantly based on substituent effects. Electron-withdrawing groups like fluorine enhance reactivity compared to electron-donating groups .

| Substituent | k1 (h⁻¹) | k2 (h⁻¹) | Hydrolysis Time (h) |

|---|---|---|---|

| No Substituent | 2.64 | 0.60 | 6.5 |

| 4-F | 5.18 | 1.24 | 6 |

| 4-Cl | 3.36 | 0.67 | 5.5 |

| 4-NO₂ | 3.00 | 0.80 | 2.5 |

Antifungal Activity

In vitro studies have demonstrated that diethyl 2-fluorobenzylphosphonate exhibits antifungal properties against various strains, indicating its potential as a therapeutic agent in treating fungal infections .

Propriétés

IUPAC Name |

1-(diethoxyphosphorylmethyl)-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FO3P/c1-3-14-16(13,15-4-2)9-10-7-5-6-8-11(10)12/h5-8H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLIMXNFVVHBLMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC=CC=C1F)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.